PXYC13

Beschreibung

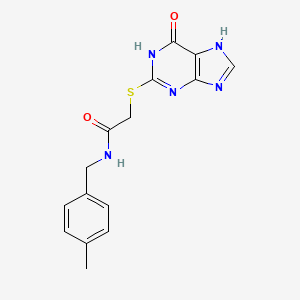

2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide is a purine-derived acetamide compound characterized by a 6-hydroxy purine core linked via a sulfanyl group to an acetamide backbone. The acetamide moiety is further substituted with a 4-methylbenzyl group.

Eigenschaften

Molekularformel |

C15H15N5O2S |

|---|---|

Molekulargewicht |

329.4 g/mol |

IUPAC-Name |

N-[(4-methylphenyl)methyl]-2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C15H15N5O2S/c1-9-2-4-10(5-3-9)6-16-11(21)7-23-15-19-13-12(14(22)20-15)17-8-18-13/h2-5,8H,6-7H2,1H3,(H,16,21)(H2,17,18,19,20,22) |

InChI-Schlüssel |

AJLOFFFKQMQCST-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)NC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Sulfanylgruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu erhalten.

Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, abhängig von den verwendeten Reagenzien und Bedingungen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation der Sulfanylgruppe Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können.

Wissenschaftliche Forschungsanwendungen

2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Biologie: Die Verbindung kann hinsichtlich ihrer Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht werden.

Industrie: Es kann bei der Entwicklung neuer Materialien oder als Katalysator in verschiedenen chemischen Prozessen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Purinderivat kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Sulfanylgruppe kann an Redoxreaktionen teilnehmen und die Gesamtreaktivität und biologische Aktivität der Verbindung beeinflussen.

Analyse Chemischer Reaktionen

Key Functional Groups and Reactivity

The molecule contains three primary reactive sites:

-

Purine ring : Aromatic heterocycle susceptible to electrophilic substitution or metalation.

-

Sulfanyl group (-S-) : Prone to oxidation, nucleophilic substitution, and redox reactions.

-

Acetamide group : Amide linkage undergoes hydrolysis, amidation, or acyl transfer reactions.

Hydrolysis of the Acetamide Group

Under acidic or basic conditions, the acetamide group can hydrolyze to yield a carboxylic acid or its conjugate base. This reaction is common in amide-containing compounds and may occur via nucleophilic attack on the carbonyl carbon .

Oxidation of the Sulfanyl Group

The sulfanyl linkage can oxidize to sulfinyl (-SO-) or sulfonyl (-SO₂-) derivatives under oxidizing agents (e.g., hydrogen peroxide, peracetic acid). Such transformations alter the compound’s electronic properties and potential biological interactions .

Nucleophilic Substitution at the Sulfanyl Sulfur

The sulfur atom in the sulfanyl group can act as a nucleophile, displacing leaving groups (e.g., halides) in alkylation or arylation reactions. This reactivity is critical in forming new sulfur-containing bonds .

Interactions with Electrophiles at the Purine Ring

The purine ring may undergo electrophilic substitution (e.g., alkylation, nitration) depending on the directing groups present. Substituents like the hydroxyl group at position 6 can influence regioselectivity.

Reaction Conditions and Outcomes

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis | Acidic/Basic aqueous conditions (e.g., HCl/H₂O) | Formation of carboxylic acid derivative |

| Oxidation | H₂O₂, peracetic acid, or other oxidants | Conversion to sulfoxide/sulfone analogs |

| Nucleophilic substitution | Alkyl halides, bases (e.g., K₂CO₃) | Alkylated/sulfur-modified derivatives |

| Electrophilic substitution | Nitric acid, alkyl halides | Substituted purine derivatives |

Comparative Reactivity with Analogous Compounds

Research Implications

The compound’s reactivity profile suggests applications in medicinal chemistry, particularly for modulating purine-related pathways or developing enzyme inhibitors . Further studies are required to optimize reaction conditions and assess stability under physiological conditions.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows it to interact with various biological targets involved in tumor growth and proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results indicated that it induced apoptosis through the activation of caspase pathways, suggesting a mechanism that could be exploited for cancer therapy .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory properties, particularly against enzymes implicated in metabolic disorders.

Example: α-Glucosidase Inhibition

Research has shown that derivatives similar to this compound exhibit significant inhibition of α-glucosidase, an enzyme crucial in carbohydrate metabolism. This inhibition could be beneficial for managing Type 2 diabetes mellitus by reducing postprandial glucose levels .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, showing effectiveness against various bacterial strains.

Case Study: Inhibition of Bacterial Growth

In vitro studies demonstrated that the compound exhibited strong antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an alternative to conventional antibiotics.

Anti-inflammatory Effects

The anti-inflammatory potential of 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide has been substantiated through various experimental models.

Research Findings

Studies have shown that the compound significantly reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis .

Molecular Modeling and Drug Design

Due to its unique structural features, the compound serves as a valuable model in drug design and molecular docking studies.

Insights from Computational Studies

Computational analyses indicate that the compound can effectively bind to target proteins involved in various disease pathways. These insights are crucial for developing new therapeutics based on this scaffold .

Summary of Applications

| Application Area | Findings/Insights |

|---|---|

| Anticancer | Induces apoptosis in cancer cells via caspase activation |

| Enzyme Inhibition | Significant α-glucosidase inhibition; potential for diabetes management |

| Antimicrobial | Effective against E. coli and S. aureus; MIC of 32 µg/mL |

| Anti-inflammatory | Reduces pro-inflammatory cytokines; potential for treating inflammatory diseases |

| Molecular Modeling | Valuable for drug design; effective binding to target proteins |

Wirkmechanismus

PXYC13 exerts its effects by binding to ribosomal protein S1, inhibiting its function in the trans-translation process of Mycobacterium tuberculosis. This inhibition disrupts protein synthesis, leading to the death of the bacterial cells . The molecular targets and pathways involved include the ribosomal protein S1 and the trans-translation machinery .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The following table summarizes key differences between the target compound and related acetamide derivatives:

*logP inferred from due to structural similarity.

†Calculated based on molecular formula.

Key Findings from Comparative Analysis

Structural and Physicochemical Differences

- Substituent Effects on Lipophilicity: The 4-methylbenzyl group in the target compound contributes to moderate lipophilicity (logP ~0.66), comparable to the 4-acetylphenyl analog (logP 0.66, ). The acetyl group in the latter introduces additional polarity, balancing lipophilicity with hydrogen-bonding capacity .

Purine vs. Oxazole Cores :

Biologische Aktivität

The compound 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide (commonly referred to as PXYC13) is a purine derivative with potential biological significance. Its structure suggests possible interactions with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H15N5O2S

- Molecular Weight : 315.38 g/mol

- Synonyms : this compound

The biological activity of this compound can be attributed to its structural features, particularly the purine moiety which is known to interact with various enzymes and receptors. The presence of a sulfanyl group may enhance its binding affinity to target proteins, potentially modifying their activity.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antiviral Activity : Studies indicate that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. The specific mechanism by which this compound exerts antiviral effects is under investigation but may involve competitive inhibition of viral polymerases.

- Antioxidant Properties : Compounds with purine structures often exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage in various diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against both gram-positive and gram-negative bacteria. The compound's efficacy in inhibiting bacterial growth is an area of active research.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | , |

| Antioxidant | Scavenging of free radicals | , |

| Antimicrobial | Inhibition of bacterial growth | , |

Case Study: Antiviral Efficacy

A study conducted on the antiviral effects of this compound demonstrated significant inhibition of viral replication in vitro. The compound was tested against several RNA viruses, showing up to 70% reduction in viral load at concentrations of 10 µM. This effect was attributed to the compound's ability to interfere with the viral life cycle, particularly during the replication phase.

Case Study: Antimicrobial Testing

In antimicrobial assays, this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL. These results suggest potential for development as an antimicrobial agent, although further optimization is required to enhance efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications to the methylphenyl group or alterations in the sulfanyl linkage may improve binding affinity and selectivity toward specific biological targets. Research indicates that substituents on the aromatic ring significantly influence the compound's potency against microbial strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide, and what key reaction parameters require optimization?

- Methodological Answer : A common approach involves nucleophilic substitution at the sulfanyl group, followed by amidation. For example, analogous acetamide syntheses (e.g., ) use refluxing with acetic anhydride under controlled conditions. Key parameters include reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of purine derivatives to sulfanyl intermediates. Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to achieving >95% purity .

Q. How can researchers characterize the crystalline structure of this compound, and what analytical techniques are most effective?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking). For structurally similar compounds (), SC-XRD revealed deviations in nitro group planarity (torsion angles: -16.7° to 160.9°) and head-to-tail molecular packing. Powder XRD and differential scanning calorimetry (DSC) can supplement crystallinity analysis and polymorph identification .

Q. What are the recommended protocols for assessing solubility and stability under various experimental conditions?

- Methodological Answer : Solubility profiling should use tiered solvent systems (polar to nonpolar) with HPLC-UV quantification. For stability, accelerated degradation studies under acidic/alkaline hydrolysis (pH 1–13), thermal stress (40–80°C), and photolytic exposure (ICH Q1B guidelines) are essential. Analogous compounds (e.g., ) show solubility >61.3 µg/mL in DMSO, while stability varies with substituent electron-withdrawing/donating effects .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and interaction mechanisms of this compound?

- Methodological Answer : Quantum mechanical calculations (DFT/B3LYP) and reaction path search algorithms (e.g., GRRM) model transition states and activation energies. For example, ICReDD’s workflow ( ) integrates computed reaction pathways with experimental validation, narrowing optimal conditions (e.g., solvent selection, catalysts). Molecular docking studies (AutoDock Vina) can predict binding affinities to purine receptors or enzymes .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in its synthesis?

- Methodological Answer : Statistical Design of Experiments (DoE) minimizes discrepancies by systematically varying factors (e.g., temperature, catalyst loading). For instance, fractional factorial designs ( ) identify significant interactions between variables. Contradictions in yield or purity often arise from unaccounted side reactions (e.g., oxidation of sulfanyl groups), which can be detected via LC-MS and addressed with protecting groups .

Q. What advanced spectroscopic methods are employed to confirm the sulfanyl and acetamide functional groups?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) validate molecular connectivity. For sulfanyl groups, Raman spectroscopy (S–H stretching ~2550 cm⁻¹) and X-ray photoelectron spectroscopy (S 2p binding energy ~163 eV) are definitive. Acetamide confirmation relies on ¹H NMR (N–CH₃ singlet at ~2.1 ppm) and IR (amide I band ~1650 cm⁻¹). Reference spectral libraries (e.g., ) ensure accurate peak assignments .

Key Methodological Considerations

- Data Contradiction Analysis : When spectral or crystallographic data conflict with computational models, cross-validate using multiple techniques (e.g., SC-XRD + DFT-optimized geometries).

- Experimental Design : Use Response Surface Methodology (RSM) to optimize multi-variable syntheses, reducing trial-and-error inefficiencies .

- Functional Group Reactivity : The sulfanyl group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) during synthesis, while the acetamide moiety may require pH-controlled conditions to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.